Cas no 41963-20-6 (4-bromo-3-methyl-benzonitrile)
4-bromo-3-methyl-benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-methylbenzonitrile
- 1-Bromo-4-cyano-2-methylbenzene
- 3-Methyl-4-bromocyanobenzene
- 4-Bromo-m-tolunitrile
- 3-Methyl-4-bromobenzonitrile
- 4-Bromo-3-Methyl-Benzonitrile
- SKXUZFJOLNNWIG-UHFFFAOYSA-N
- 4-bromo-3-methylbenzenecarbonitrile
- PubChem3808
- KSC497M9N
- 4-bromo-3-methyl benzonitrile
- 2-BROMO-5-CYANOTOLUENE
- benzonitrile, 4-bromo-3-methyl-
- STL557059
- BBL103249
- SBB064428
- OR62
- DTXSID00372097
- MFCD00031538
- AM20050109
- FT-0617900
- 4-Bromo-3-methylbenzonitrile, 98%
- 4-Bromo-3-methylbenzonitrile, 97%
- -Methyl-4-bromobenzonitrile;4-Bromo-m-tolunitrile
- AC-4036
- A20930
- CS-W002159
- PS-8276
- Z104510740
- J-514740
- SY014473
- EN300-14316
- SCHEMBL152218
- AKOS001321235
- AB01529
- 41963-20-6
- DB-013273
- DTXCID50323130
- 628-521-4
- 4-bromo-3-methyl-benzonitrile
-
- MDL: MFCD00031538
- Inchi: 1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
- InChI Key: SKXUZFJOLNNWIG-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1C
- BRN: 2354972
Computed Properties
- Exact Mass: 194.96800
- Monoisotopic Mass: 194.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: powder
- Density: 1.51
- Melting Point: 53-57 °C (lit.)
- Boiling Point: 265 ºC
- Flash Point: 114 ºC
- Refractive Index: 1.59
- Water Partition Coefficient: Insoluble in water.
- PSA: 23.79000
- LogP: 2.62918
- Solubility: Insoluble
4-bromo-3-methyl-benzonitrile Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-bromo-3-methyl-benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-bromo-3-methyl-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 566365-5G |
4-bromo-3-methyl-benzonitrile |
41963-20-6 | 5g |
¥1001.77 | 2023-12-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 566365-25G |
4-bromo-3-methyl-benzonitrile |
41963-20-6 | 25g |
¥3154.82 | 2023-12-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803835-100g |
4-Bromo-3-methylbenzonitrile |
41963-20-6 | 98% | 100g |
¥1,417.00 | 2022-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001568-1g |
4-bromo-3-methyl-benzonitrile |
41963-20-6 | 98% | 1g |
¥26 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001568-25g |
4-bromo-3-methyl-benzonitrile |
41963-20-6 | 98% | 25g |
¥227 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001568-5g |
4-bromo-3-methyl-benzonitrile |
41963-20-6 | 98% | 5g |
¥47 | 2024-05-23 | |
| TRC | B697058-100mg |
4-Bromo-3-methylbenzonitrile |
41963-20-6 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697058-250mg |
4-Bromo-3-methylbenzonitrile |
41963-20-6 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697058-500mg |
4-Bromo-3-methylbenzonitrile |
41963-20-6 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B697058-1g |
4-Bromo-3-methylbenzonitrile |
41963-20-6 | 1g |
$ 98.00 | 2023-04-18 |
4-bromo-3-methyl-benzonitrile Suppliers
4-bromo-3-methyl-benzonitrile Related Literature
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1. Polycyclic systems. Part 19. Synthesis of 8-isobutyl-10-methyl-11H-indeno[2,1-a]phenanthrene (second diels hydrocarbon), a minor dehydrogenation product of cholesterolDhanonjoy Nasipuri,Ashis K. Samaddar,IlA Datta J. Chem. Soc. Perkin Trans. 1 1979 3034
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2. The synthesis of pyrido [4,3-b]carbazoles from diphenylamine derivatives: alternative routes to and relay syntheses of ellipticines and olivacinesRobin J. Hall,Jeremy Marchant,Ana M. F. Oliveira-Campos,Maria-Jo?o R. P. Queiroz,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1992 3439
Additional information on 4-bromo-3-methyl-benzonitrile
Introduction to 4-bromo-3-methyl-benzonitrile (CAS No. 41963-20-6)
4-bromo-3-methyl-benzonitrile, with the chemical formula C₇H₅BrN and CAS number 41963-20-6, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of brominated aromatic nitriles, characterized by its bromine substituent at the fourth position and a methyl group at the third position of the benzene ring. The presence of these functional groups makes it a versatile building block for further chemical transformations, particularly in the development of novel pharmaceuticals and agrochemicals.
The structure of 4-bromo-3-methyl-benzonitrile imparts unique reactivity, enabling its use in various synthetic pathways. The benzonitrile moiety (–C≡N) is a key functional group that participates in nucleophilic addition reactions, while the bromine atom serves as a handle for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, making this compound invaluable in medicinal chemistry.
In recent years, 4-bromo-3-methyl-benzonitrile has garnered attention due to its role in synthesizing biologically active molecules. For instance, it has been employed in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The bromine atom allows for easy modulation of the molecule’s properties through subsequent derivatization, enabling researchers to fine-tune potency and selectivity. Additionally, the nitrile group can be converted into amides or carboxylic acids, further expanding its synthetic utility.
One notable application of 4-bromo-3-methyl-benzonitrile is in the development of antimicrobial agents. Researchers have leveraged its scaffold to create compounds with enhanced activity against resistant bacterial strains. The combination of bromine and methyl substituents influences electron distribution across the aromatic ring, affecting interactions with biological targets. This has led to promising candidates for novel antibiotics and antifungal drugs.
The pharmaceutical industry has also explored 4-bromo-3-methyl-benzonitrile as a precursor for neuroactive compounds. Studies indicate that derivatives of this molecule exhibit potential in modulating neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability to introduce diverse functional groups while maintaining the core bromo-3-methyl-benzonitrile structure allows for rapid screening and optimization of drug-like properties.
Agrochemical research has similarly benefited from 4-bromo-3-methyl-benzonitrile, where it serves as a key intermediate in synthesizing herbicides and insecticides. The structural features of this compound contribute to its efficacy by interfering with essential biological pathways in pests. By modifying its substituents, chemists can develop environmentally friendly alternatives that offer high selectivity and low toxicity.
The synthesis of 4-bromo-3-methyl-benzonitrile typically involves bromination and methylation reactions starting from commercially available benzonitrile derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Continuous advancements in catalytic systems have further streamlined these processes, making large-scale production more feasible.
Recent studies highlight the importance of 4-bromo-3-methyl-benzonitrile in material science applications beyond pharmaceuticals. Its ability to participate in polymerization reactions has led to the development of novel conductive polymers used in electronic devices. The bromine substituent facilitates cross-linking and stabilization, enhancing material properties such as thermal resistance and mechanical strength.
The regulatory landscape surrounding 41963-20-6 ensures that its handling meets stringent safety standards while promoting innovation. Manufacturers adhere to guidelines that prioritize environmental protection and occupational health, ensuring that researchers can utilize this compound responsibly without compromising safety or sustainability.
In conclusion, 41963-20-6 continues to be a cornerstone in synthetic chemistry due to its versatility and reactivity. Its role in drug discovery, agrochemical development, and material science underscores its importance as a research tool. As new methodologies emerge, 41963-20-6 will undoubtedly remain at the forefront of chemical innovation.
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